2-{4-[3-(1-Pyrrolidinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol
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Overview
Description
2-{4-[3-(1-Pyrrolidinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol, also known as PNU-120596, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-{4-[3-(1-Pyrrolidinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol is not fully understood, but it is believed to act as a positive allosteric modulator of alpha7 nicotinic acetylcholine receptors (nAChRs). This results in increased activity of these receptors, which are involved in cognitive function, pain modulation, and inflammation (Wang et al., 2016).
Biochemical and Physiological Effects
Studies have shown that this compound can improve cognitive function, reduce amyloid-beta levels in the brain, and reduce pain sensitivity in animal models (Wang et al., 2016; Liu et al., 2016). It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions (Kawashima et al., 2019).
Advantages and Limitations for Lab Experiments
One advantage of using 2-{4-[3-(1-Pyrrolidinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol in lab experiments is its specificity for alpha7 nAChRs, which allows for targeted modulation of these receptors. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in different experimental conditions.
Future Directions
For research could focus on elucidating its mechanism of action, exploring its potential therapeutic applications in other areas, and investigating its potential as a diagnostic tool.
Synthesis Methods
The synthesis of 2-{4-[3-(1-Pyrrolidinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol involves the reaction of 1-(2-hydroxyethyl)piperazine with 3-(1-pyrrolidinylcarbonyl)-2-pyridinecarboxaldehyde, followed by the addition of 4-bromoaniline. The resulting product is then reduced to form this compound. This synthesis method has been described in detail in a study by Zhang et al. (2003).
Scientific Research Applications
2-{4-[3-(1-Pyrrolidinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol has been studied for its potential therapeutic applications in various fields of research. One area of interest is in the treatment of Alzheimer's disease. Studies have shown that this compound can improve cognitive function and reduce amyloid-beta levels in the brain (Wang et al., 2016). Another area of research is in the treatment of neuropathic pain, where this compound has been shown to reduce pain sensitivity in animal models (Liu et al., 2016).
properties
Molecular Formula |
C16H24N4O2 |
---|---|
Molecular Weight |
304.39 g/mol |
IUPAC Name |
[2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H24N4O2/c21-13-12-18-8-10-19(11-9-18)15-14(4-3-5-17-15)16(22)20-6-1-2-7-20/h3-5,21H,1-2,6-13H2 |
InChI Key |
ILMYQBRDOSZTEW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=C(N=CC=C2)N3CCN(CC3)CCO |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CC=C2)N3CCN(CC3)CCO |
Origin of Product |
United States |
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